molecular formula C19H24N2O3 B2927000 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide CAS No. 1040657-44-0

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide

Cat. No. B2927000
M. Wt: 328.412
InChI Key: NNJVMKYWDCVBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . The other functional groups in the molecule would also be expected to participate in various chemical reactions.

Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, highlights a crucial application of compounds related to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide in organic chemistry. This process, carried out under specific conditions, showcases the versatility of these compounds in synthesizing complex heterocyclic structures, potentially leading to the development of new materials and pharmaceuticals (Bacchi et al., 2005).

Synthesis of Highly Substituted Tetrahydrofurans

Another significant application lies in the synthesis of highly substituted tetrahydrofurans, which are prevalent in numerous biologically active natural products. The development of new catalytic synthetic methods for constructing tetrahydrofuran motifs, employing allylic alcohols and alkenes, demonstrates the role of related compounds in facilitating the synthesis of biologically significant structures. This method opens avenues for the efficient production of complex molecules with potential therapeutic applications (Grandjean & Nicewicz, 2013).

Medicinal Chemistry of Indole Analogs

Indole analogs, including structures similar to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide, are significant in medicinal chemistry, demonstrating therapeutic activities such as antioxidant, anti-HIV, and anticancer properties. The synthesis and characterization of such compounds, including spectroscopic and X-ray crystallographic analysis, underline their importance in the development of new pharmaceuticals (Al-Ostoot et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of new indole derivatives for their antimicrobial activity highlight another application of compounds akin to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide. These compounds show potential in combating various microbial strains, thus contributing to the search for new antimicrobial agents. The exploration of their activity against a range of fungi and bacteria opens new paths for the development of treatments for infectious diseases (El-Sayed et al., 2011).

Future Directions

Research into indole derivatives and related compounds is ongoing, and these compounds have potential applications in a variety of fields, including medicine and pharmacology . Future research could explore the synthesis, properties, and potential uses of this specific compound.

properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18(14-4-1-2-5-14)20-15-8-7-13-9-10-21(16(13)12-15)19(23)17-6-3-11-24-17/h7-8,12,14,17H,1-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVMKYWDCVBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide

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